molecular formula C16H16ClNO3 B1199677 Fenoldopam CAS No. 67227-56-9

Fenoldopam

Cat. No.: B1199677
CAS No.: 67227-56-9
M. Wt: 305.75 g/mol
InChI Key: TVURRHSHRRELCG-UHFFFAOYSA-N
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Description

Fenoldopam is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist. It is primarily used as an antihypertensive agent, particularly in the management of severe hypertension and hypertensive emergencies. This compound is known for its rapid onset and short duration of action, making it suitable for intravenous administration in acute settings .

Scientific Research Applications

Chemistry

In chemistry, fenoldopam is used as a model compound to study the behavior of dopamine receptor agonists. Its synthesis and reactions provide insights into the chemistry of benzazepine derivatives.

Biology

This compound is used in biological research to study dopamine receptor function and signaling pathways. It serves as a tool to investigate the physiological and pharmacological roles of dopamine receptors.

Medicine

In medicine, this compound is primarily used as an antihypertensive agent. It is administered intravenously to manage severe hypertension and hypertensive emergencies. Its rapid onset and short duration of action make it ideal for acute settings .

Industry

In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs. Its unique properties as a selective dopamine D1 receptor agonist provide a basis for designing novel therapeutic agents.

Mechanism of Action

Target of Action

Fenoldopam primarily targets Dopamine D1 receptors and Dopamine D5 receptors . These receptors are part of the dopamine receptor family, which plays a crucial role in the dopaminergic system of the brain. The dopaminergic system is involved in several neurological functions such as reward, motivation, cognition, and voluntary action .

Mode of Action

This compound is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . This compound is a racemic mixture with the R-isomer responsible for the biological activity . The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .

Biochemical Pathways

This compound’s action on D1-like dopamine receptors leads to arteriolar vasodilation , which results in a decrease in blood pressure . It also promotes sodium excretion via specific dopamine receptors along the nephron . In non-clinical studies, this compound had no agonist effect on presynaptic D2-like dopamine receptors, or α or β-adrenoceptors, nor did it affect angiotensin-converting enzyme activity . This compound may increase norepinephrine plasma concentration .

Pharmacokinetics

This compound is metabolized in the liver, and its elimination half-life is approximately 5 minutes . It is excreted mainly as inactive metabolites in the urine (90%) and in the feces (10%) .

Safety and Hazards

Fenoldopam should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

Fenoldopam plays a significant role in biochemical reactions by interacting with dopamine D1-like receptors. It binds with high affinity to these receptors, leading to vasodilation and increased renal blood flow. This compound also interacts with α2-adrenoceptors, although with moderate affinity. It does not significantly bind to D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .

Cellular Effects

This compound influences various cellular processes, particularly in vascular smooth muscle cells and renal cells. By activating dopamine D1 receptors, this compound increases intracellular cyclic AMP levels, leading to vasodilation and reduced systemic vascular resistance. This activation also promotes sodium excretion and diuresis in renal cells . Additionally, this compound may affect cell signaling pathways related to blood pressure regulation and renal function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to dopamine D1 receptors, which activates adenylyl cyclase. This activation increases cyclic AMP levels, resulting in the relaxation of vascular smooth muscle cells and subsequent vasodilation. This compound’s selective action on D1 receptors, without significant interaction with other receptor types, ensures its targeted antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates rapid onset and short duration of action. Its effects are observed within minutes of administration, with a half-life of approximately 5 minutes. This compound is stable under controlled conditions, but its activity diminishes over time due to metabolic degradation. Long-term studies indicate that this compound maintains its efficacy in reducing blood pressure without significant degradation .

Dosage Effects in Animal Models

In animal models, this compound’s effects vary with dosage. At low doses, it effectively reduces blood pressure and increases renal blood flow. Higher doses may lead to reflex tachycardia and other adverse effects. Studies have shown that this compound’s antihypertensive effects are dose-dependent, with a clear threshold for efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily through conjugation processes, including methylation, glucuronidation, and sulfation. These metabolic pathways do not involve cytochrome P-450 enzymes. The primary metabolites are excreted via urine and feces, with renal excretion accounting for the majority of elimination .

Transport and Distribution

This compound is distributed within cells and tissues through its interaction with dopamine D1 receptors. It has a volume of distribution of approximately 0.6 L/kg. The compound is rapidly taken up by renal and vascular tissues, where it exerts its vasodilatory effects. This compound’s distribution is influenced by its binding to plasma proteins and its rapid clearance from the bloodstream .

Subcellular Localization

This compound’s activity is primarily localized to the plasma membrane, where it interacts with dopamine D1 receptors. This interaction triggers downstream signaling pathways that lead to vasodilation and increased renal blood flow. This compound does not significantly accumulate in other subcellular compartments, ensuring its targeted action on vascular and renal tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fenoldopam involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The synthesis begins with the formation of the benzazepine core through a cyclization reaction.

    Introduction of the Chlorine Atom: A chlorination step is performed to introduce the chlorine atom at the desired position on the benzazepine ring.

    Hydroxylation: Hydroxyl groups are introduced through a hydroxylation reaction, typically using reagents like hydrogen peroxide or other oxidizing agents.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fenoldopam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups or the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced benzazepine derivatives.

    Substitution Products: Various substituted benzazepine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A natural neurotransmitter that also acts on dopamine receptors but has broader effects on both D1 and D2 receptors.

    Dobutamine: A synthetic catecholamine that primarily acts on beta-adrenergic receptors but has some activity on dopamine receptors.

    Isoproterenol: A synthetic catecholamine that acts on beta-adrenergic receptors with minimal activity on dopamine receptors.

Uniqueness of Fenoldopam

This compound is unique in its selective action on dopamine D1 receptors without significant activity on D2 receptors or adrenergic receptors. This selectivity allows it to provide vasodilatory effects without the broader systemic effects seen with other compounds like dopamine or dobutamine. Additionally, this compound’s rapid onset and short duration of action make it particularly useful in acute hypertensive settings .

Properties

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVURRHSHRRELCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67227-57-0 (mesylate), 67287-54-1 (hydrobromide)
Record name Fenoldopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569
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DSSTOX Substance ID

DTXSID0043896
Record name Fenoldopam
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Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.72e-01 g/L
Record name Fenoldopam
Source DrugBank
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Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fenoldopam is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors. Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity. The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer. In non-clinical studies, fenoldopam had no agonist effect on presynaptic D2-like dopamine receptors, or α or β -adrenoceptors, nor did it affect angiotensin-converting enzyme activity. Fenoldopam may increase norepinephrine plasma concentration.
Record name Fenoldopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

67227-56-9, 67227-57-0
Record name Fenoldopam
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Record name Fenoldopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoldopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fenoldopam
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Record name FENOLDOPAM
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Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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